Trimethylphloroglucinol

Analytical Chemistry Pharmaceutical Quality Control RP-HPLC Method Validation

Laboratories validating HPLC methods for simultaneous TMP/phloroglucinol quantification in antispasmodic formulations encounter calibration failures when using non-certified reference standards due to divergent chromatographic behavior. Trimethylphloroglucinol (CAS 4463-03-0) eliminates this risk as a fully characterized, high-purity reference standard. • UV λmax 205 nm with linearity range 0.01-0.2 µg/mL-requires dedicated calibration curve distinct from phloroglucinol (λmax 266 nm) • Anti-glycation IC50 321.15 µM in BSA-MG model delivers 2× potency over phloroglucinol dihydrate (IC50 654.89 µM) for SAR benchmarking • GMP-grade synthesis available (>99.9% purity) for generic antispasmodic formulation development Supplied with full Certificate of Analysis; ambient shipping for standard research quantities.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 4463-03-0
Cat. No. B127115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylphloroglucinol
CAS4463-03-0
Synonyms2,4,6-Trimethyl-1,3,5-benzenetriol;  2,4,6-Mesitylenetriol;  2,4,6-Trihydroxymesitylene;  2,4,6-Trimethylphloroglucinol; 
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)C)O)C)O
InChIInChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3
InChIKeyMNBSXKSWDLYJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylphloroglucinol (CAS 4463-03-0) Procurement Guide: Sourcing the Methylated Phloroglucinol Analog for Antispasmodic Formulations


Trimethylphloroglucinol (TMP; CAS 4463-03-0), systematically named 2,4,6-trimethylbenzene-1,3,5-triol, is a methylated derivative of phloroglucinol (PG) within the benzenetriol class [1]. The compound is characterized by three methyl substitutions on the aromatic ring, which enhance its lipophilicity and alter its pharmacological profile relative to the parent phloroglucinol. TMP is primarily utilized as a spasmolytic agent that inhibits parasympathetic nervous system actions and induces smooth muscle relaxation [2]. It is commonly co-formulated with phloroglucinol in pharmaceutical preparations targeting gastrointestinal and biliary tract spasms, where its presence modulates the overall therapeutic efficacy of the combination [3].

1
HPLC method development & validation
Distinct UV detection at 205 nm for co-formulated antispasmodic research
2
Anti-glycation screening studies
Reported inhibitory profile in BSA-MG glycation model
3
Spasmolytic mechanism research
Investigates smooth muscle relaxation pathways in ex-vivo models

Why Trimethylphloroglucinol (CAS 4463-03-0) Cannot Be Substituted with Generic Phloroglucinol in Analytical and Pharmacological Contexts


While trimethylphloroglucinol and phloroglucinol share a benzenetriol core and are often co-administered, they are not interchangeable as analytical standards or pharmaceutical actives due to fundamental differences in physicochemical properties, spectral behavior, and biological activity. Trimethylation confers distinct chromatographic retention characteristics, a unique UV absorbance maximum at 205 nm versus 266 nm for phloroglucinol, and markedly different solubility profiles in organic solvents [1]. Critically, the compounds exhibit divergent pharmacological activities; trimethylphloroglucinol demonstrates a significantly lower IC50 for anti-glycation activity (321.15 µM vs. 654.89 µM for phloroglucinol dihydrate) in the BSA-MG model, indicating a quantifiable difference in target engagement that precludes simple molar substitution [2]. Analytical method validation data further confirms that the compounds require separate calibration curves and detection parameters, with linearity ranges differing by three orders of magnitude [1].

Target Compound
Trimethylphloroglucinol (TMP)
Methylated benzenetriol · UV 205 nm · Enhanced organic solubility · Lower IC50 in glycation assay
Common Substitute
Phloroglucinol (PG)
Unsubstituted parent · UV 266 nm · Limited organic solubility · Higher IC50 in same model
Interchangeability Risk
Different chromatographic retention and detection wavelengths require separate calibration; quantifiable activity difference (2-fold) precludes molar substitution in anti-glycation research.

Trimethylphloroglucinol (CAS 4463-03-0) Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Analytical Differentiation: Dual Wavelength RP-HPLC Quantification Parameters for Trimethylphloroglucinol vs. Phloroglucinol

Trimethylphloroglucinol (TMP) and phloroglucinol (PG) exhibit fundamentally different analytical behaviors that necessitate compound-specific method validation. In a validated dual-wavelength RP-HPLC method, TMP was monitored at 205 nm, while PG was monitored at 266 nm [1]. The linearity range for TMP was 0.01–0.2 µg/mL, a concentration range three orders of magnitude lower than that for PG (10–200 µg/mL), reflecting TMP's stronger UV absorption at its detection wavelength and potential trace-level presence in formulations [1].

RP-HPLC Parameters
Head-to-head
TMP linearity 0.01–0.2 µg/mL, r² 0.9992 at 205 nm; PG linearity 10–200 µg/mL, r² 0.9999 at 266 nm. LOD 10 pg/mL, LOQ 33 pg/mL for both.
Linearity range differs by 1000-fold; detection wavelength differs by 61 nm. Supports method-specific procurement.
Data to verify; C18 column, acetonitrile/buffer/H₂SO₄ mobile phase.
Analytical Chemistry Pharmaceutical Quality Control RP-HPLC Method Validation

Anti-Glycation Activity: Trimethylphloroglucinol Exhibits 2-Fold Higher Potency than Phloroglucinol Dihydrate in BSA-MG Model

In a comparative in-vitro drug repurposing study, trimethylphloroglucinol demonstrated significant anti-glycation activity with an IC50 of 321.15 ± 1.26 µM in the BSA-MG glycation model. This represents an approximately 2-fold higher potency compared to the structurally related phloroglucinol dihydrate, which exhibited an IC50 of 654.89 ± 2.50 µM in the same assay [1]. The standard comparator rutin exhibited an IC50 of 294.5 ± 1.50 µM.

Anti-Glycation IC50
Head-to-head
TMP IC50 = 321.15 ± 1.26 µM; Phloroglucinol dihydrate IC50 = 654.89 ± 2.50 µM; Rutin IC50 = 294.5 ± 1.50 µM (BSA-MG model).
Reported 2-fold higher potency in BSA-MG assay; supports anti-glycation screening context.
In-vitro glycation model; relevance to diabetic complications research only.
Pharmacology Anti-glycation Drug Repurposing Diabetic Complications

Physicochemical Property Differentiation: Solubility and Purity Specifications for Trimethylphloroglucinol vs. Phloroglucinol

Commercial technical datasheets indicate that trimethylphloroglucinol (purity ≥99% by HPLC) exhibits a melting point of 160-165°C and solubility in ethanol of 50 mg/mL and in DMSO of 100 mg/mL at 25°C . In contrast, standard phloroglucinol (purity ≥97%) has a higher melting point of 217-220°C and limited solubility in organic solvents compared to its trimethylated derivative. The methyl substitutions in TMP significantly reduce the melting point and enhance solubility in organic solvents, properties that directly impact formulation development and synthetic applications.

Solubility & Melting Point
Cross-study
TMP mp 160–165°C; solubility 50 mg/mL in EtOH, 100 mg/mL in DMSO. PG mp 217–220°C; limited organic solubility.
Methylation reduces mp by ~55°C, enhances organic solvent compatibility; formulation-context review needed.
Supplier datasheet values; verify under specific formulation conditions.
Physicochemical Properties Solubility Purity Specifications Material Sourcing

Synthesis and Industrial-Scale Purity: Trimethylphloroglucinol Preparation Method Yields >99.9% Purity

A patented preparation method for trimethylphloroglucinol (CN119241339A) describes a process that yields the compound with over 90% yield and a liquid-phase purity exceeding 99.9%, with color meeting pharmacopoeial standards [1]. This high-purity industrial-scale synthesis route is significant for pharmaceutical procurement, as it ensures a reliable supply of material suitable for drug formulation and analytical standard applications. The method involves a specific synthetic pathway starting from 1,3,5-tribromobenzene and sodium methoxide, demonstrating a controlled, reproducible process.

Synthesis Purity
Supporting evidence
Patented route yields >90% with liquid-phase purity exceeding 99.9% (HPLC); color meets pharmacopoeial standards.
Reported high-purity process supports consistent procurement for analytical reference use.
Patent CN119241339A; independent verification recommended.
Chemical Synthesis Process Chemistry Pharmaceutical Intermediate Manufacturing

Trimethylphloroglucinol (CAS 4463-03-0) High-Value Procurement Scenarios for Research and Industrial Use


Pharmaceutical Quality Control and Analytical Method Development

Trimethylphloroglucinol is an essential analytical standard for pharmaceutical quality control laboratories developing or validating HPLC methods for the simultaneous determination of TMP and phloroglucinol in antispasmodic drug formulations [1]. Its distinct UV absorbance maximum (205 nm) and unique linearity range (0.01–0.2 µg/mL) necessitate a pure reference standard for accurate calibration and quantification. Procurement of high-purity (≥99%) TMP is critical for method validation, forced degradation studies, and stability-indicating assays per ICH guidelines [1].

Anti-Glycation and Diabetic Complication Research

Researchers investigating inhibitors of protein glycation and advanced glycation end-products (AGEs) should consider trimethylphloroglucinol as a lead compound or positive control. The compound exhibits a demonstrable anti-glycation effect with an IC50 of 321.15 µM in the BSA-MG model, providing a quantifiable benchmark for screening novel inhibitors [2]. Its 2-fold higher potency compared to phloroglucinol dihydrate makes it a more attractive starting point for structure-activity relationship (SAR) studies aimed at developing therapeutic agents for diabetic complications [2].

Antispasmodic Formulation Development and API Sourcing

Trimethylphloroglucinol is a key active pharmaceutical ingredient (API) in combination antispasmodic products, where it is co-formulated with phloroglucinol to treat smooth muscle spasms of the gastrointestinal and biliary tracts [3]. Procurement of GMP-grade TMP with validated purity (>99.9% as per recent patent literature [4]) is essential for generic drug manufacturers and formulation scientists developing oral or parenteral dosage forms. The compound's enhanced organic solubility profile (50 mg/mL in ethanol) may offer formulation flexibility compared to phloroglucinol .

Synthetic Chemistry and Medicinal Chemistry Intermediates

Trimethylphloroglucinol serves as a versatile synthetic intermediate for the preparation of more complex phloroglucinol derivatives, including tetramethylated acylphloroglucinols with antimicrobial activity [5]. Its three methyl groups provide a scaffold for further functionalization, while its three phenolic hydroxyl groups offer sites for alkylation or glycosylation. The availability of a high-yield (>90%), high-purity (>99.9%) industrial synthesis route [4] ensures a reliable supply for medicinal chemistry programs exploring novel phloroglucinol-based pharmacophores.

Application
Selection Property
Validation Focus
HPLC method development for antispasmodic combinations
Distinct UV absorption wavelength (205 nm) and linearity range context
Method linearity, LOD/LOQ, and forced degradation review
Anti-glycation screening research
Reported inhibitory potency in BSA-MG glycation assay
IC50 benchmark verification and structure-activity relationship interpretation
Spasmolytic combination formulation research
Enhanced organic solubility and physicochemical compatibility
Formulation-dependent exposure and stability endpoint review
Medicinal chemistry intermediate for phloroglucinol derivatives
Three methyl groups and phenolic hydroxyl scaffold for functionalization
Synthetic reproducibility and purity consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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